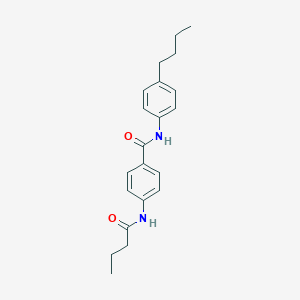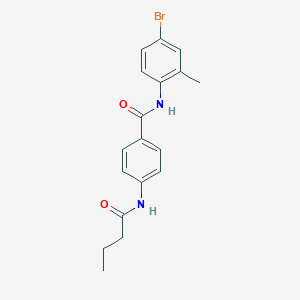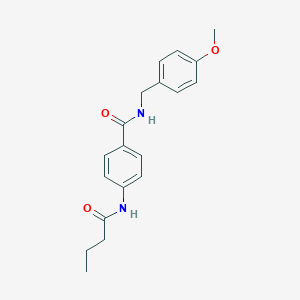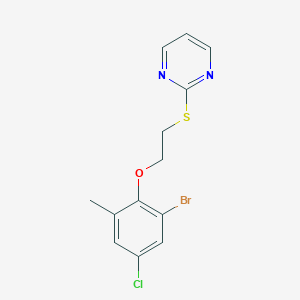![molecular formula C22H21N5O4 B215558 methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C23H22N4O4, and is commonly referred to as M2B.
Mécanisme D'action
The mechanism of action of M2B is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. M2B has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell division. Additionally, M2B has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
M2B has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and division, the modulation of immune response, and the protection of neurons from damage. M2B has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using M2B in lab experiments is its potent inhibitory effects on various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms underlying various cellular processes. However, one limitation of using M2B is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on M2B. One area of interest is the development of M2B-based therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of M2B and its potential applications in various scientific research fields. Finally, the development of more potent and selective M2B analogs may also be an area of future research.
Méthodes De Synthèse
The synthesis of M2B involves the reaction of 2-amino-4,6-dichloropyrimidine with benzoyl isocyanate to form 2-(benzoylcarbamoyl)-4,6-dichloropyrimidine. This intermediate is then reacted with 2-methylphenyl isocyanate to form the final product, M2B.
Applications De Recherche Scientifique
M2B has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neurology. In cancer research, M2B has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In immunology, M2B has been studied for its potential to modulate the immune response, particularly in the context of autoimmune diseases. In neurology, M2B has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
|---|---|
Formule moléculaire |
C22H21N5O4 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
methyl 2-[2-[[N//'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C22H21N5O4/c1-14-8-6-7-11-17(14)24-22(26-20(30)15-9-4-3-5-10-15)27-21-23-16(12-18(28)25-21)13-19(29)31-2/h3-12H,13H2,1-2H3,(H3,23,24,25,26,27,28,30) |
Clé InChI |
JYCSXRHHPBJLRM-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC=C1N/C(=N/C(=O)C2=CC=CC=C2)/NC3=NC(=O)C=C(N3)CC(=O)OC |
SMILES |
CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC |
SMILES canonique |
CC1=CC=CC=C1NC(=NC(=O)C2=CC=CC=C2)NC3=NC(=O)C=C(N3)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)




![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)

![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)


![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)